![molecular formula C19H23ClN4O B2814945 2-[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N-(1-cyano-2,2-dimethylpropyl)acetamide CAS No. 2094256-72-9](/img/structure/B2814945.png)
2-[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N-(1-cyano-2,2-dimethylpropyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N-(1-cyano-2,2-dimethylpropyl)acetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its complex structure, which includes a chlorophenyl group, a pyrazole ring, and a cyanoacetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N-(1-cyano-2,2-dimethylpropyl)acetamide typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of 4-chlorophenylhydrazine with 3,5-dimethyl-2,4-pentanedione under acidic conditions to form the pyrazole ring.
Introduction of the Acetamide Group: The pyrazole intermediate is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to introduce the acetamide group.
Addition of the Cyano Group: Finally, the cyano group is introduced by reacting the intermediate with 2,2-dimethylpropanenitrile under basic conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using similar reaction steps but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N-(1-cyano-2,2-dimethylpropyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the cyano group to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
Oxidation: Formation of pyrazole oxides.
Reduction: Conversion of the cyano group to an amine.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
2-[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N-(1-cyano-2,2-dimethylpropyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, analgesic, and anticancer agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N-(1-cyano-2,2-dimethylpropyl)acetamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
2-[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N-(2,2-dimethylpropyl)acetamide: Lacks the cyano group, which may affect its biological activity.
2-[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N-(1-cyano-2,2-dimethylpropyl)propionamide: Has a propionamide group instead of an acetamide group, potentially altering its pharmacokinetic properties.
Uniqueness
The presence of the cyano group in 2-[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N-(1-cyano-2,2-dimethylpropyl)acetamide distinguishes it from similar compounds, potentially enhancing its binding affinity and specificity for certain biological targets. This unique structural feature may contribute to its distinct pharmacological profile and therapeutic potential.
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)-3,5-dimethylpyrazol-4-yl]-N-(1-cyano-2,2-dimethylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN4O/c1-12-16(10-18(25)22-17(11-21)19(3,4)5)13(2)24(23-12)15-8-6-14(20)7-9-15/h6-9,17H,10H2,1-5H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMFAPTNQQIQTPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=C(C=C2)Cl)C)CC(=O)NC(C#N)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
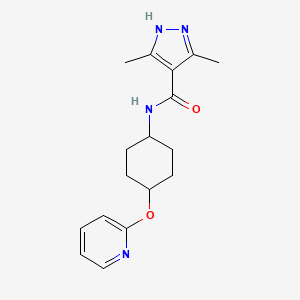
![(4-Fluorophenyl){2-[(3-fluorophenyl)amino]pteridin-4-yl}amine](/img/structure/B2814866.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-3-[(4-methoxyphenyl)methoxy]thiophene-2-carboxamide](/img/structure/B2814867.png)
![8-(4-fluorophenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2814868.png)
![2-(Benzo[d]thiazol-2-ylthio)-1-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)ethanone](/img/structure/B2814869.png)
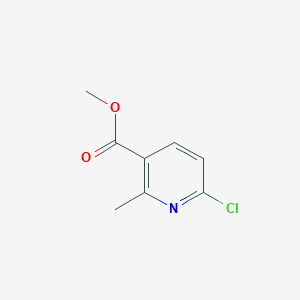
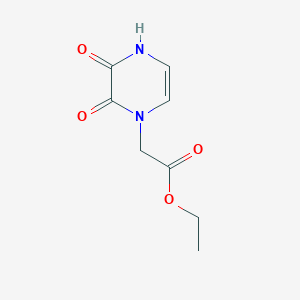
![N-(1,3-benzothiazol-2-yl)-4-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide](/img/structure/B2814874.png)
![[3,3-Difluoro-1-(trifluoromethyl)cyclobutyl]methanamine;hydrochloride](/img/structure/B2814875.png)
![N-[(1,3-benzothiazol-2-yl)methyl]cyclopropanamine](/img/structure/B2814877.png)
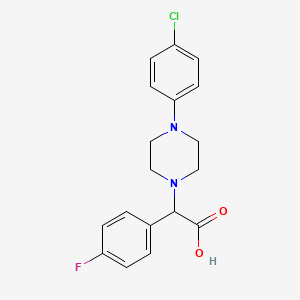
![2,4-Dimethyl-6-{[1-(1,2-oxazole-5-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2814879.png)
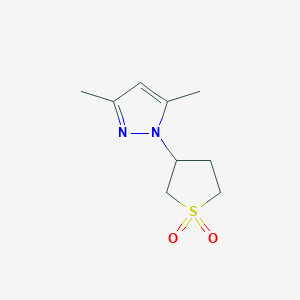
![3-(2-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2814882.png)
